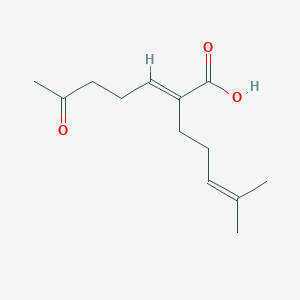

(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid, also known as Methyl jasmonate, is a naturally occurring plant hormone that is involved in various physiological processes such as growth, development, and defense. It is a potent signaling molecule that has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.

Mechanism of Action

(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate exerts its biological effects by binding to specific receptors in the cell membrane, which triggers a signal transduction pathway that leads to various physiological responses. It is involved in the regulation of gene expression, protein synthesis, and metabolic pathways, which ultimately affect the growth, development, and defense of plants and animals.

Biochemical and physiological effects:

This compound jasmonate has been shown to have a wide range of biochemical and physiological effects on plants and animals. In plants, it induces the biosynthesis of secondary metabolites such as alkaloids, terpenoids, and flavonoids, which act as defense compounds against herbivores and pathogens. It also regulates the expression of genes involved in growth and development, such as those encoding for cell division, differentiation, and senescence. In animals, it has been shown to have anti-inflammatory, anti-cancer, and wound-healing properties, which are mediated by its ability to modulate the activity of various signaling pathways in the body.

Advantages and Limitations for Lab Experiments

(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has several advantages as a tool for laboratory experiments. It is relatively stable, easy to synthesize, and readily available in commercial quantities. It can also be easily applied to plants and animals via foliar spray, root drench, or injection. However, it also has some limitations, such as its potential toxicity at high concentrations, its variable effects depending on the species and developmental stage of the organism, and its potential interference with other signaling molecules in the body.

Future Directions

There are several future directions for research on (E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. One area of interest is the identification of its specific receptors and downstream signaling pathways in plants and animals. Another area is the development of more efficient methods for its synthesis and purification. Additionally, more studies are needed to elucidate its potential applications in medicine, such as its use as a drug delivery system or as a therapeutic agent for various diseases. Finally, more research is needed to explore its potential applications in biotechnology, such as its use as a tool for gene expression analysis or as a biopesticide for crop protection.

Synthesis Methods

(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. The most common method involves the chemical synthesis of jasmonic acid, which is then converted into this compound jasmonate using a simple esterification reaction.

Scientific Research Applications

(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been extensively studied for its potential applications in various fields of research. In agriculture, it has been shown to enhance plant growth and development, induce plant defense mechanisms against pests and diseases, and improve the quality of crops. In medicine, it has been investigated for its anti-inflammatory, anti-cancer, and wound-healing properties. In biotechnology, it has been used as a tool for gene expression analysis and as a potential biopesticide.

properties

IUPAC Name |

(E)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLQJNOTGYJCQZ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CCC(=O)C)/C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)

![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)

![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)